5-Bromo-1-methyl-2-(methylsulfonyl)imidazole
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Overview
Description
5-Bromo-1-methyl-2-(methylsulfonyl)imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, methyl, and methylsulfonyl groups in this compound makes it a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with bromine and methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-2-(methylsulfonyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The imidazole ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-substituted imidazole derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced imidazole derivatives.
Scientific Research Applications
5-Bromo-1-methyl-2-(methylsulfonyl)imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole involves its interaction with specific molecular targets. The bromine and methylsulfonyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-methyl-1H-imidazole
- 1-Methyl-2-(methylsulfonyl)imidazole
- 5-Bromo-2-(methylsulfonyl)imidazole
Uniqueness
5-Bromo-1-methyl-2-(methylsulfonyl)imidazole is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .
Properties
Molecular Formula |
C5H7BrN2O2S |
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Molecular Weight |
239.09 g/mol |
IUPAC Name |
5-bromo-1-methyl-2-methylsulfonylimidazole |
InChI |
InChI=1S/C5H7BrN2O2S/c1-8-4(6)3-7-5(8)11(2,9)10/h3H,1-2H3 |
InChI Key |
QBKSVLNSZIXCFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)C)Br |
Origin of Product |
United States |
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